molecular formula C9H14N2O2 B196029 Alaptide CAS No. 90058-29-0

Alaptide

Cat. No. B196029
CAS RN: 90058-29-0
M. Wt: 182.22 g/mol
InChI Key: LTRSPDHUDXWHRY-LURJTMIESA-N
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Description

Alaptide is a molecule that was developed and synthesized by Czech and Slovak chemists . It is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Alaptide has unique healing properties and is in the center of attention due to its potential in regenerative medicine .


Synthesis Analysis

Alaptide was first synthesized in the 1980s by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry . There are several possible synthetic pathways towards Alaptide, many of which have been intensively optimized over the years . One of them uses protected L-alanine that is reacted with ethyl chloroformate. The intermediate is then further reacted with methyl 1-aminocyclopentane-1-carboxylate, giving methyl 1-(benzyloxycarbonyll-alanyl) aminocyclopentane-1-carboxylate. Subsequent hydrogenation provides an unprotected derivative that undergoes intramolecular cyclization leading to the final product, Alaptide .


Molecular Structure Analysis

The molecule of Alaptide is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Its synthesis was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide . Alaptide possesses one center of chirality .


Chemical Reactions Analysis

Alaptide is a white crystalline compound that is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .


Physical And Chemical Properties Analysis

Alaptide is a white crystalline compound . It has a molecular weight of 182.22 g/mol . It is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .

Scientific Research Applications

Determination of Absolute Configuration

Alaptide, an active substance in the veterinary dermatological ointment ALAPTID and a potential drug in human medicine, has been studied for its absolute configuration. Electronic circular dichroism spectroscopy and ab initio calculations were used to determine this configuration, as X-ray structural data were not available. The study found that alaptide synthesized from (S)-alanine has the absolute configuration of (S) (O. Julínek et al., 2010).

Effect on Serum Prolactin and Dopamine Receptors

Research on alaptide's effects on serum prolactin, growth reactivity, and dopamine DA-2 receptors in the anterior pituitary of male rats showed that it can reduce adenohypophyseal weight and decrease serum prolactin levels. Moreover, it significantly increased the binding of 3H-spiperone to dopamine DA-2 receptors, suggesting weak dopaminergic activity in male rats (J. Nedvídková et al., 1994).

Modulation of Social Memory in Rats

Alaptide, a synthetic derivative of hypothalamic MIF, was studied for its effect on social memory in rats. It was found to significantly reduce time spent in social investigation upon reexposure to the same juvenile, indicating a memory-specific effect. However, its efficacy varied across different groups, being ineffective in enhancing social recognition in some cases (Z. Hliňák & I. Krejci, 1991).

Transdermal Permeation Modifier

Alaptide's potential as a transdermal permeation modifier was explored, showing that it can influence the permeation/absorption of compounds through the skin. This property is significant for the targeted action of drugs, especially for those that are potentially hazardous or toxic (J. Jampílek & J. Dohnal, 2015).

Permeation of Indomethacin through Skin

A study investigated the effect of nanonized alaptide on the permeation of indomethacin through pig ear skin, revealing a significant enhancement in the permeated amount of indomethacin. This indicates alaptide's ability to modify skin structure for enhanced drug permeation (A. Cernikova et al., 2015).

Effect on Dopamine-Dependent Behavior in Rats

Alaptide, an analog of melanostatin, showed varying effects on self-stimulation, rotation behavior, and stereotypy in rats. It potentiated amphetamine-stimulated behavior in rats reared in social isolation, indicating lateralized effects and the involvement of central dopamine mechanisms (A. Lebedev et al., 2000).

Safety And Hazards

The safety class code for Alaptide is 43 and the safety instructions are 36/37 .

properties

IUPAC Name

(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSPDHUDXWHRY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238019
Record name Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alaptide

CAS RN

90058-29-0
Record name Alaptide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90058-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
O Julínek, V Setnička, A Řezáčová, J Dohnal… - … of pharmaceutical and …, 2010 - Elsevier
… Both ECD spectra and OR values of alaptide solution were in … of alaptide synthesized from (S)-alanine as being (S). … (R)-Alaptide was prepared in the same way as (S)-alaptide …
Number of citations: 19 www.sciencedirect.com
P Mikeš, A Brož, A Sinica, N Asatiani… - Biomedical …, 2020 - iopscience.iop.org
… , alaptide was chosen mainly for its favorable results in dermatological experiments: a considerable number of tests have shown that alaptide … mice, proved that alaptide accelerated skin …
Number of citations: 12 iopscience.iop.org
Z Hlinak, I Krejci, S Hynie, V Klenerova - Neuroendocrinology Letters, 2008 - nel.edu
OBJECTIVES: On the animal model of trimethyltin (TMT) induced behavioral deficits the effect of chronic treatment with spirocyclic dipeptide cyclo/alanyl-lamino-l-cyclopentane-carbonyl …
Number of citations: 12 www.nel.edu
Z Hliňák, J Vinšová, E Kasafírek - European journal of pharmacology, 1996 - Elsevier
… alaptide exerts a long-lasting effect and can influence all phases of the memory process. Alaptide … Therefore, we investigated the effect of various alaptide derivatives I (see Table 1) in …
Number of citations: 22 www.sciencedirect.com
R Opatrilova, A Cernikova, L Coufalova… - The Scientific World …, 2013 - hindawi.com
… alaptide alone (1 mL of suspension with the alaptide concentration of 1%), nanonized alaptide … to 1% concentration of micronized alaptide), and both forms of alaptide incorporated into …
Number of citations: 13 www.hindawi.com
N Asatiani, V Novotný, D Lukáš, P Mikeš - Journal of Drug Delivery Science …, 2021 - Elsevier
… with different loadings of Alaptide aimed at the … % of Alaptide loadings, respectively. The estimated values of the diffusion coefficients correlated with the concentration in which Alaptide …
Number of citations: 1 www.sciencedirect.com
J Rohlíček, J Maixner, R Pažout, M Hušák… - … Section E: Structure …, 2010 - scripts.iucr.org
… A rotating 1-mm-diameter borosilicate glass capillary with alaptide powder was used for the experiment. Data were measured from 1.002 2θ to 48.012 2θ at the room temperature, steps …
Number of citations: 2 scripts.iucr.org
Z Sklenář, Z Vitková, P Herdová, K Horáčková… - Acta Veterinaria …, 2013 - actavet.vfu.cz
… 1% alaptide hydrophilic cream is authorised for use in veterinary practice. This study focuses on the formulation of alaptide … and to evaluate the liberation of alaptide from hydrogels. The …
Number of citations: 16 actavet.vfu.cz
M Douša, K Lemr - Journal of separation science, 2011 - Wiley Online Library
… with the products of alkaline hydrolysis of alaptide was developed for its quantitation in ointments, … Although alaptide belongs to a group of chiral drugs, to the best of our knowledge, a …
J Jampílek, J Dohnal - … in Penetration Enhancement: Modification of the …, 2015 - Springer
… alaptide is able to influence the creation and function of keratinocytes, it was supposed that alaptide … with micronized and/or nanonized alaptide as a transdermal permeation modifier. …
Number of citations: 6 link.springer.com

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